molecular formula C12H10N4O2S3 B2816071 N-(3-pyridinylmethyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide CAS No. 320421-87-2

N-(3-pyridinylmethyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide

Cat. No.: B2816071
CAS No.: 320421-87-2
M. Wt: 338.42
InChI Key: NPTRBAKCJHKWBL-UHFFFAOYSA-N
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Description

N-(3-pyridinylmethyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a thiadiazole ring, and a thiophene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-pyridinylmethyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide typically involves multiple steps, starting with the preparation of the pyridine and thiophene derivatives. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that can handle large volumes of reactants. The process is optimized to maximize yield and minimize by-products. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-(3-pyridinylmethyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide is studied for its biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. It may be used in the development of new treatments for various diseases, including those related to inflammation and infection.

Industry: In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility makes it a valuable component in the synthesis of a wide range of products.

Mechanism of Action

The mechanism by which N-(3-pyridinylmethyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the application and the specific biological system being studied.

Comparison with Similar Compounds

  • N-(3-pyridinylmethyl)ethylamine: Used as a reagent in organic synthesis and as a potential PET tracer for orexin 2 receptors.

  • 3,3'-Dipicolylamine: Another compound with a pyridine ring, used in various chemical applications.

Uniqueness: N-(3-pyridinylmethyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide stands out due to its unique combination of functional groups and its potential applications across multiple fields. Its ability to undergo various chemical reactions and its biological activity make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-5-(thiadiazol-4-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S3/c17-21(18,14-7-9-2-1-5-13-6-9)12-4-3-11(20-12)10-8-19-16-15-10/h1-6,8,14H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTRBAKCJHKWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNS(=O)(=O)C2=CC=C(S2)C3=CSN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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